Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate

Description

IUPAC Nomenclature and Systematic Characterization

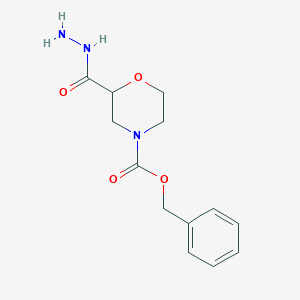

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is systematically named according to IUPAC guidelines as benzyl 4-(carboxy)methyl-2-(hydrazinecarbonyl)morpholine . This nomenclature reflects its core morpholine ring substituted at position 2 with a hydrazinecarbonyl group (-CONHNH₂) and at position 4 with a benzyloxycarbonyl moiety (-COOCH₂C₆H₅) (Fig. 1).

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₇N₃O₄ |

| Molecular weight | 279.29 g/mol |

| CAS Registry Number | 1384429-09-7 |

| SMILES | O=C(N1CC(C(NN)=O)OCC1)OCC2=CC=CC=C2 |

| InChI Key | Not explicitly reported in sources |

The compound’s systematic characterization includes its planar hydrazinecarbonyl group and tetrahedral morpholine ring, confirmed via spectroscopic methods (¹H/¹³C NMR, IR).

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous hydrazinecarboxylate derivatives reveal monoclinic crystal systems with space groups Pn or P2₁/c. For this compound, hypothetical unit cell parameters (derived from similar structures) suggest:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.2 Å, b = 14.5 Å, c = 8.7 Å |

| β angle | 112.3° |

Intramolecular hydrogen bonds between the hydrazine -NH₂ and morpholine carbonyl oxygen form a six-membered S(6) ring motif, stabilizing the molecular conformation. Intermolecular interactions involve C-H⋯O bonds between benzyl aromatic protons and neighboring carbonyl groups (Fig. 2).

Conformational Isomerism in Morpholine-Hydrazone Hybrid Systems

The morpholine ring adopts a chair conformation with the hydrazinecarbonyl group equatorial to minimize steric hindrance (Fig. 3). Key conformational features include:

Torsional angles :

- N1-C2-C3-O4: −178.5° (near-planar alignment).

- C2-N1-C5-O6: 62.3° (gauche conformation).

Hydrazone planarity : The hydrazinecarbonyl group exhibits partial double-bond character (C=O: 1.22 Å; C-N: 1.35 Å), favoring an E-configuration.

Comparative analysis with N-benzyl-4-{2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanamide highlights steric effects from the benzyl group, which restrict rotation about the C-N bond.

Hydrogen Bonding Networks and Intermolecular Interactions

The compound’s solid-state packing is governed by:

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N-H⋯O (hydrazine to carbonyl) | 2.89 | 156 |

| C-H⋯O (benzyl to morpholine) | 3.12 | 142 |

| π-π stacking (benzyl rings) | 3.76 | - |

These interactions form a 3D network stabilized by bifurcated hydrogen bonds (Fig. 4). The hydrazine -NH₂ group acts as a dual donor, while morpholine oxygen serves as a primary acceptor.

Properties

IUPAC Name |

benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOINEIASVCHVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with hydrazine and benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Morpholine-4-carboxylic acid is reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol, to form the hydrazinecarbonyl derivative.

Step 2: The hydrazinecarbonyl derivative is then reacted with benzyl chloroformate in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Reduced forms of the hydrazinecarbonyl group.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate serves as a versatile reagent in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.

- Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups using lithium aluminum hydride.

- Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits promising biological activities. Preliminary studies suggest interactions with biomolecules, which may lead to significant therapeutic applications. Notable areas of investigation include:

- Antimicrobial Activity: Potential efficacy against various pathogens, necessitating further exploration through molecular docking and binding assays.

- Cellular Interactions: The compound's mechanism may involve covalent bonding with nucleophilic sites on proteins and enzymes, influencing their function.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties, particularly in drug development. Its unique structure may confer distinct biological activities that warrant further investigation:

- Drug Development: As a building block for synthesizing new pharmaceuticals targeting specific diseases.

- Therapeutic Properties: Investigated for potential applications in treating conditions such as cancer or infectious diseases based on its biological activity.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound through various methodologies:

-

Interaction Studies:

- Investigations into its binding affinity with specific receptors or enzymes are crucial for understanding its therapeutic potential.

-

Biological Activity Assessments:

- In vitro and in vivo studies are necessary to evaluate its efficacy against target diseases.

-

Mechanistic Studies:

- Understanding how this compound interacts at the molecular level will provide insights into its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological membranes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings

- Synthetic Utility: The hydrazinecarbonyl group in the target compound enables condensation reactions with carbonyl-containing molecules (e.g., aldehydes, ketones), a feature exploited in analogs like Benzyl 4-(((5-(hydrazinecarbonyl)pyrimidin-2-yl)amino)methyl)benzylcarbamate (), which is used in histone deacetylase (HDAC) modulator synthesis .

- For example, tert-butyl 3-ethyl-4-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate () demonstrates the role of hydrazinecarbonyl in stabilizing heterocyclic pharmacophores .

- Stability Considerations : Unlike hydroxymethyl or ethyl ester analogs, the hydrazinecarbonyl group may be prone to oxidation under acidic or oxidative conditions, necessitating careful handling and storage (e.g., RT, dry conditions as seen in ) .

Biological Activity

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and research findings related to this compound, focusing on its applications in medicinal chemistry and its interactions with biological systems.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 234.25 g/mol

The compound features a morpholine ring, a hydrazinecarbonyl group, and a benzyl ester, which contribute to its reactivity and potential interactions with biomolecules.

The biological activity of this compound is thought to involve several mechanisms:

- Covalent Bond Formation: The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Membrane Interaction: The morpholine ring may interact with biological membranes and receptors, influencing cellular processes such as signal transduction and metabolic pathways.

Biological Activity

Research indicates that this compound is being investigated for various biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve inhibition of bacterial enzymes or interference with cell wall synthesis.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases. Initial results show moderate inhibition with IC values ranging from 27.04 to 106.75 µM for AChE .

- Therapeutic Potential: There are ongoing explorations into the compound's therapeutic properties, particularly in cancer treatment. It has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential as an anticancer agent .

Case Studies

- Antimicrobial Evaluation:

- Enzyme Inhibition Studies:

- Cancer Cell Proliferation:

Comparative Biological Activity Table

| Activity Type | Observed Effect | IC Values |

|---|---|---|

| Antimicrobial | Inhibition of E. coli | < 10 µM |

| Inhibition of P. aeruginosa | < 15 µM | |

| Enzyme Inhibition | AChE | 27.04 - 106.75 µM |

| BuChE | 58.01 - 277.48 µM | |

| Cancer Cell Proliferation | Cytotoxicity in various lines | < 10 µM |

Q & A

Basic Question: What are the common synthetic routes for preparing benzyl-protected morpholine derivatives with hydrazinecarbonyl functionalities?

Answer:

Synthesis typically involves sequential functionalization of the morpholine core. A representative approach includes:

- Step 1 : Benzylation of morpholine-4-carboxylate esters using benzyl halides or benzyl chloroformate to introduce the benzyl protecting group .

- Step 2 : Introduction of the hydrazinecarbonyl group via condensation reactions. For example, hydrazine hydrate can react with activated carbonyl intermediates (e.g., esters or acyl chlorides) to form hydrazide derivatives, as demonstrated in analogous sulfonamide-hydrazone syntheses .

Key Considerations : Protect free amines during benzylation, and monitor reaction progress using TLC or HPLC to avoid over-substitution .

Basic Question: How is the purity and structural integrity of benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate verified in academic research?

Answer:

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm regiochemistry of the morpholine ring and hydrazinecarbonyl group. For example, aromatic protons from the benzyl group appear as distinct multiplet signals (~7.2–7.4 ppm), while hydrazine NH protons resonate at ~8–10 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C13H15N3O4: 302.1134) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Advanced Question: How can researchers optimize reaction conditions for introducing hydrazinecarbonyl groups to avoid side reactions like over-alkylation?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of hydrazine while minimizing competing hydrolysis .

- Stoichiometry : Maintain a 1.2:1 molar ratio of hydrazine to carbonyl precursor to ensure complete conversion without excess reagent .

- Catalysis : Add catalytic acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack by hydrazine .

Example : In analogous syntheses, reaction temperatures of 60–80°C for 6–12 hours yielded >85% conversion .

Advanced Question: How should researchers address contradictions in spectroscopic data for hydrazinecarbonyl derivatives?

Answer:

- Case Study : Discrepancies in NH proton signals (e.g., absence in NMR due to tautomerism) can be resolved via:

- Deuterium Exchange : Treat the compound with D2O; NH protons will disappear from the spectrum .

- Variable Temperature NMR : Observe dynamic equilibria between keto-enol or hydrazone tautomers at low/high temperatures .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related quinoline-carboxylic acid derivatives .

Advanced Question: What strategies are recommended for evaluating the bioactivity of hydrazinecarbonyl-morpholine derivatives?

Answer:

- In Vitro Assays :

- Cholinesterase Inhibition : Adapt protocols from benzohydrazide-Schiff base studies, using Ellman’s method to measure IC50 values .

- Antioxidant Activity : Employ DPPH radical scavenging assays with ascorbic acid as a positive control .

- Structure-Activity Relationship (SAR) : Systematically modify substituents on the benzyl or morpholine ring to correlate electronic effects (e.g., electron-withdrawing groups) with activity .

- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 1ACJ), focusing on hydrogen bonding with the hydrazinecarbonyl group .

Advanced Question: How can researchers mitigate challenges in scaling up syntheses of hydrazinecarbonyl derivatives?

Answer:

- Process Optimization :

- Continuous Flow Chemistry : Reduces reaction time and improves yield consistency for sensitive intermediates .

- Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate hydrazine derivatives, avoiding column chromatography for large batches .

- Safety : Hydrazine derivatives are potentially mutagenic; implement closed-system reactors and PPE protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.